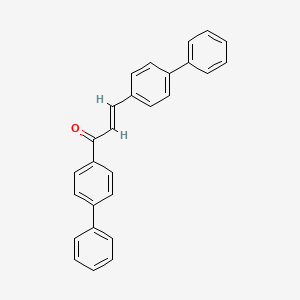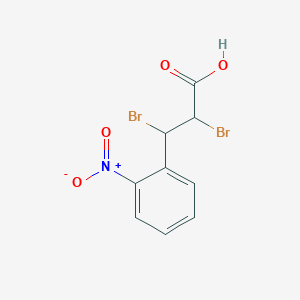
2,3-Dibromo-3-(2-(hydroxy(oxido)amino)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID: is a chemical compound with the molecular formula C9H7Br2NO4 and a molecular weight of 352.968 . It is known for its unique structure, which includes both bromine and nitro functional groups attached to a hydrocinnamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID typically involves the bromination of 2-nitrocinnamic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the alpha and beta positions .
Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling bromine and other reagents .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Elimination: Strong bases like sodium ethoxide in ethanol.
Major Products:
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 2-aminohydrocinnamic acid derivatives.
Elimination: Alkenes with varying degrees of unsaturation.
Wissenschaftliche Forschungsanwendungen
Chemistry: ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and as a reagent in various chemical reactions .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID largely depends on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dibromo-3-phenylpropanoic acid
- 2,3-Dibromohydrocinnamic acid
- 4-Bromocinnamic acid
Comparison: In contrast, similar compounds like 2,3-dibromo-3-phenylpropanoic acid lack the nitro group, which limits their reactivity in certain types of chemical reactions .
Eigenschaften
CAS-Nummer |
70321-33-4 |
|---|---|
Molekularformel |
C9H7Br2NO4 |
Molekulargewicht |
352.96 g/mol |
IUPAC-Name |
2,3-dibromo-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-3-1-2-4-6(5)12(15)16/h1-4,7-8H,(H,13,14) |
InChI-Schlüssel |
ZZBGCCIQPYEBFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



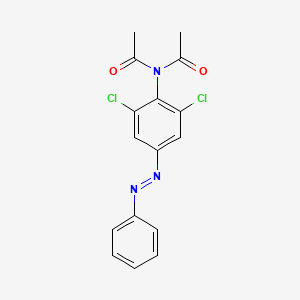
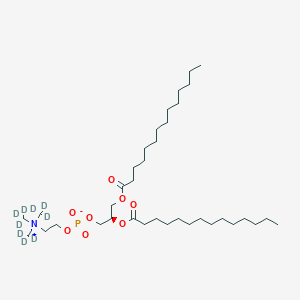

![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
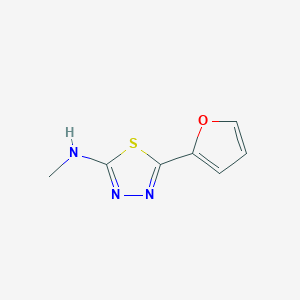

![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
